benzyl {[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Benzyl {[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is an organic compound with the molecular formula C25H19BrO6 and a molecular weight of 495.3188 . This compound features a benzofuran core with a bromomethoxybenzylidene substituent, making it a unique and complex molecule.
Preparation Methods
The synthesis of benzyl {[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. The key steps include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromomethoxybenzylidene group: This step involves the use of bromination and methoxylation reactions.
Esterification: The final step involves esterification to introduce the benzyl acetate group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Benzyl {[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl {[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets. The bromomethoxybenzylidene group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzofuran core can also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to benzyl {[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate include:
Benzyl bromide: An organic compound with a bromomethyl group attached to a benzene ring.
Benzyl acetate: An ester formed from benzyl alcohol and acetic acid.
Benzofuran derivatives: Compounds with a benzofuran core and various substituents.
Properties
Molecular Formula |
C25H19BrO6 |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C25H19BrO6/c1-29-21-10-7-18(26)11-17(21)12-23-25(28)20-9-8-19(13-22(20)32-23)30-15-24(27)31-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3/b23-12- |
InChI Key |
DABLHFGWPJIGSW-FMCGGJTJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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